molecular formula C11H15ClFN B13057544 (S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine

(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine

Cat. No.: B13057544
M. Wt: 215.69 g/mol
InChI Key: NRHIUIOJRFGSKX-NSHDSACASA-N
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Description

(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluorobenzene.

    Formation of Intermediate: The benzene ring undergoes a Friedel-Crafts alkylation to introduce the pentan-1-amine chain.

    Chirality Introduction: The chiral center is introduced using a chiral auxiliary or chiral catalyst to ensure the (S)-configuration.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by binding to its molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2-Chloro-5-fluorophenyl)pentan-1-amine: The racemic mixture of both enantiomers.

    1-(2-Chloro-5-fluorophenyl)butan-1-amine: A similar compound with a shorter carbon chain.

Uniqueness

(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1

InChI Key

NRHIUIOJRFGSKX-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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